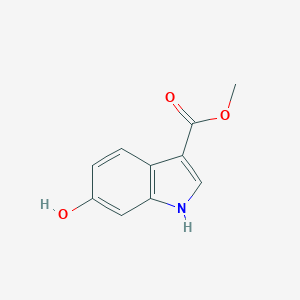

Methyl 6-hydroxy-1H-indole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 6-hydroxy-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-14-10(13)8-5-11-9-4-6(12)2-3-7(8)9/h2-5,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYZMJHNFWMBBQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101277425 | |

| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112332-97-5 | |

| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112332-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 6-hydroxy-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101277425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 6-hydroxy-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for Methyl 6-hydroxy-1H-indole-3-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The described methodology is a multi-step synthesis that employs well-established and reliable chemical transformations, ensuring reproducibility and scalability.

Introduction

This compound is a key intermediate in the synthesis of a variety of biologically active compounds. Its indole scaffold, substituted with both a hydroxyl group and a methyl carboxylate, offers multiple points for further functionalization, making it an attractive starting material for the development of novel therapeutic agents. This guide details a synthetic route commencing from the readily available starting material, 3-aminophenol. The synthesis involves a protection-cyclization-deprotection strategy to yield the target compound.

Overall Synthetic Strategy

The synthesis is designed in three main stages:

-

Protection of 3-aminophenol: The phenolic hydroxyl group of 3-aminophenol is protected as a benzyl ether to prevent unwanted side reactions in subsequent steps.

-

Indole Ring Formation via Japp-Klingemann Reaction: The protected aniline undergoes a Japp-Klingemann reaction followed by a Fischer indole cyclization to construct the indole-3-carboxylate core.

-

Deprotection to Yield the Final Product: The benzyl protecting group is selectively removed to afford this compound.

Below is a visual representation of the overall synthetic workflow.

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 3-(Benzyloxy)aniline (Protection)

This step involves the protection of the hydroxyl group of 3-aminophenol as a benzyl ether.

Methodology:

-

To a stirred solution of 3-aminophenol in acetone, add anhydrous potassium carbonate.

-

To this suspension, add benzyl chloride dropwise at room temperature.

-

The reaction mixture is then heated to reflux and stirred for 12-16 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and the inorganic salts are filtered off.

-

The filtrate is concentrated under reduced pressure to yield a crude residue.

-

The residue is purified by column chromatography on silica gel to afford 3-(benzyloxy)aniline.

| Reactant/Reagent | Molar Ratio | Notes |

| 3-Aminophenol | 1.0 | Starting material |

| Benzyl Chloride | 1.1 | Alkylating agent |

| Potassium Carbonate | 2.0 | Base |

| Acetone | - | Solvent |

| Expected Yield | 85-95% |

Step 2: Synthesis of Methyl 6-benzyloxy-1H-indole-3-carboxylate (Indole Formation)

This stage utilizes the Japp-Klingemann reaction to form the indole ring system.

Methodology:

-

Diazotization: 3-(Benzyloxy)aniline is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate flask, methyl 2-methyl-3-oxobutanoate is dissolved in ethanol, and a solution of potassium hydroxide in water is added. The mixture is cooled to 0-5 °C. The previously prepared diazonium salt solution is then added slowly to this mixture, keeping the temperature below 5 °C and maintaining a basic pH by the concurrent addition of aqueous potassium hydroxide. The reaction is stirred for 2-3 hours at this temperature.

-

Cyclization (Fischer Indole Synthesis): The resulting hydrazone intermediate is cyclized without isolation. The reaction mixture is acidified with concentrated sulfuric acid and heated to reflux for 2-4 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is purified by recrystallization or column chromatography to give Methyl 6-benzyloxy-1H-indole-3-carboxylate.

| Reactant/Reagent | Molar Ratio | Notes |

| 3-(Benzyloxy)aniline | 1.0 | Starting aniline derivative |

| Sodium Nitrite | 1.1 | For diazotization |

| Hydrochloric Acid | 3.0 | For diazotization |

| Methyl 2-methyl-3-oxobutanoate | 1.0 | β-ketoester |

| Potassium Hydroxide | 3.0 | Base for coupling |

| Sulfuric Acid | - | Catalyst for cyclization |

| Ethanol/Water | - | Solvent |

| Expected Yield | 60-75% |

Step 3: Synthesis of this compound (Deprotection)

The final step is the removal of the benzyl protecting group via catalytic transfer hydrogenation.

Methodology:

-

Methyl 6-benzyloxy-1H-indole-3-carboxylate is dissolved in methanol.

-

Ammonium formate is added to the solution, followed by the addition of 10% Palladium on carbon (Pd/C) catalyst.

-

The reaction mixture is heated to reflux for 1-2 hours. The progress of the reaction is monitored by TLC.

-

Upon completion, the reaction mixture is cooled to room temperature and filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product.

-

The crude product is purified by recrystallization to afford pure this compound.

| Reactant/Reagent | Molar Ratio/Amount | Notes |

| Methyl 6-benzyloxy-1H-indole-3-carboxylate | 1.0 | Protected indole |

| Ammonium Formate | 5.0 - 10.0 | Hydrogen donor |

| 10% Pd/C | 10 mol% | Catalyst |

| Methanol | - | Solvent |

| Expected Yield | 80-90% |

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Expected Yield (%) |

| 3-(Benzyloxy)aniline | C₁₃H₁₃NO | 199.25 | Solid/Oil | 85-95 |

| Methyl 6-benzyloxy-1H-indole-3-carboxylate | C₁₇H₁₅NO₃ | 281.31 | Solid | 60-75 |

| This compound | C₁₀H₉NO₃ | 191.18 | Solid | 80-90 |

Logical Relationship Diagram

The following diagram illustrates the logical progression of the key chemical transformations in this synthesis.

Caption: Logical flow of the key chemical transformations.

This guide provides a comprehensive and detailed protocol for the synthesis of this compound. The described methods are based on established and reliable chemical reactions, offering a clear pathway for researchers in the field of organic and medicinal chemistry.

In-Depth Technical Guide to the Physicochemical Properties of Methyl 6-hydroxy-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Methyl 6-hydroxy-1H-indole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The indole scaffold is a privileged structure known for its presence in a wide array of biologically active compounds, exhibiting potential as anticancer, antiviral, and enzyme inhibitory agents.[1] This document summarizes key quantitative data, details relevant experimental methodologies, and provides visualizations to aid in the understanding of this compound's characteristics.

Core Physicochemical Properties

The physicochemical properties of a compound are critical in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is limited in publicly available literature, the following table summarizes known values and provides estimations based on closely related indole derivatives.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₉NO₃ | - |

| Molecular Weight | 191.19 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | Estimated: 160-180 °C | Based on the melting point of Methyl indole-3-carboxylate (149-152 °C) and the influence of the hydroxyl group, which typically increases melting point due to hydrogen bonding. |

| Boiling Point | Not available | High boiling point expected due to the presence of polar functional groups. |

| Solubility | Soluble in organic solvents such as ethanol and chloroform.[1] | The hydroxyl and ester groups suggest some solubility in polar organic solvents. Solubility in aqueous solutions is expected to be low but influenced by pH. |

| pKa | Estimated: 9-10 (hydroxyl group), ~17 (indole N-H) | The phenolic hydroxyl group is expected to be the most acidic proton. The indole N-H is generally weakly acidic. |

| logP | Estimated: 1.5-2.5 | The octanol-water partition coefficient is a key indicator of lipophilicity. The presence of the hydroxyl group decreases the logP compared to the parent Methyl indole-3-carboxylate. |

Experimental Protocols

Accurate determination of physicochemical properties is essential for drug design and development. The following are detailed methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route for this compound involves the esterification of 6-hydroxy-1H-indole-3-carboxylic acid. A general protocol for Fischer-Speier esterification can be adapted for this synthesis.[3]

Materials:

-

6-hydroxy-1H-indole-3-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, suspend 6-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the stirring mixture.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the mixture to room temperature and pour it into ice-cold water.

-

Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Melting Point

The melting point provides an indication of the purity of a crystalline solid.

Materials:

-

Melting point apparatus

-

Capillary tubes

-

Sample of this compound

Procedure:

-

Finely powder a small amount of the crystalline sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature approximately 20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (T1) and the temperature at which the entire sample is liquid (T2).

-

The melting point is reported as the range T1-T2.

Determination of Solubility

Solubility is a critical parameter for formulation and bioavailability.

Materials:

-

Test tubes

-

Vortex mixer

-

Analytical balance

-

Various solvents (e.g., water, ethanol, DMSO, chloroform)

-

Sample of this compound

Procedure:

-

Weigh a precise amount of the compound (e.g., 1 mg) into a series of test tubes.

-

Add a known volume of a specific solvent (e.g., 1 mL) to each test tube.

-

Vortex the tubes for a set period (e.g., 1 minute) to facilitate dissolution.

-

Visually inspect for the presence of undissolved solid.

-

If the solid dissolves completely, the compound is soluble at that concentration. If not, the solubility is lower than the tested concentration.

-

For quantitative analysis, a saturated solution can be prepared, filtered, and the concentration of the solute in the filtrate determined by a suitable analytical method (e.g., HPLC-UV).

Determination of Octanol-Water Partition Coefficient (logP)

The logP value is a measure of a compound's lipophilicity.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Separatory funnel or vials

-

Shaker

-

Centrifuge

-

Analytical instrument (e.g., HPLC-UV)

-

Sample of this compound

Procedure:

-

Prepare a stock solution of the compound in either n-octanol or water.

-

Add equal volumes of the n-octanol and water phases to a separatory funnel or vial.

-

Add a small, known amount of the compound stock solution.

-

Shake the mixture vigorously for a sufficient time to allow for partitioning equilibrium to be reached.

-

Separate the two phases by centrifugation.

-

Determine the concentration of the compound in both the n-octanol and water phases using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Biological Activity and Potential Applications

Indole derivatives are a significant class of compounds in medicinal chemistry. The indole nucleus is found in numerous natural products and synthetic molecules with a wide range of biological activities.[4]

Anticancer and Antiviral Potential: The indole scaffold is a common feature in compounds with demonstrated anticancer and antiviral properties.[1] The presence of the hydroxyl group on the benzene ring of the indole nucleus can further modulate this activity. While specific in vitro studies on this compound are not widely reported, its structural similarity to other biologically active indoles suggests it may be a valuable starting point for the development of new therapeutic agents.

Metabolic Significance: 6-Hydroxyindole derivatives are known metabolites of indole, which is produced from tryptophan by gut microbiota and subsequently metabolized in the liver by cytochrome P450 enzymes.[5] The study of such metabolites is crucial for understanding the biotransformation and potential toxicity of xenobiotics. In the context of plant biology, derivatives of 6-hydroxyindole-3-carboxylic acid have been identified as part of the defense mechanism in Arabidopsis thaliana.[6]

Future Directions: Further investigation into the biological activity of this compound is warranted. In vitro screening against various cancer cell lines and viral targets would be a logical next step to elucidate its therapeutic potential. Additionally, exploring its role as an enzyme inhibitor could open new avenues for drug development.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided data and protocols are intended to facilitate further research and development of this and related indole derivatives.

References

- 1. Buy this compound (EVT-1175926) | 112332-97-5 [evitachem.com]

- 2. This compound - [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methyl 6-hydroxy-1H-indole-3-carboxylate: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 6-hydroxy-1H-indole-3-carboxylate is a heterocyclic organic compound belonging to the indole class, a prominent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery, with a particular focus on its role as a potential anti-inflammatory agent. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 191.19 g/mol . Its chemical structure is characterized by an indole core, substituted with a hydroxyl group at the 6-position and a methyl carboxylate group at the 3-position. The presence of the hydroxyl group and the ester functional group makes it a versatile intermediate for further chemical modifications.

| Property | Value |

| CAS Number | 112332-97-5 |

| Molecular Formula | C₁₀H₉NO₃ |

| Molecular Weight | 191.19 g/mol |

| Appearance | Solid |

| Canonical SMILES | COC(=O)C1=CNC2=C1C=C(C=C2)O |

| InChI Key | Not available |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the esterification of 6-hydroxy-1H-indole-3-carboxylic acid. A general and reliable method for this transformation is the Fischer-Speier esterification.

Fischer-Speier Esterification of 6-hydroxy-1H-indole-3-carboxylic acid

This method involves the acid-catalyzed reaction of the carboxylic acid with methanol.

Materials and Reagents:

-

6-hydroxy-1H-indole-3-carboxylic acid

-

Anhydrous Methanol (CH₃OH)

-

Concentrated Sulfuric Acid (H₂SO₄) or other acid catalysts like p-toluenesulfonic acid

-

Saturated Sodium Bicarbonate solution (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-hydroxy-1H-indole-3-carboxylic acid in an excess of anhydrous methanol.

-

Acid Catalysis: Slowly add a catalytic amount of concentrated sulfuric acid to the stirring solution. The addition is exothermic and should be done with care.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

-

Quenching: Carefully pour the reaction mixture into a beaker containing ice-cold water. The product may precipitate out of the solution.

-

Neutralization: Neutralize the aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause the evolution of CO₂ gas.

-

Extraction: Transfer the neutralized mixture to a separatory funnel and extract the aqueous layer multiple times with ethyl acetate.

-

Washing: Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to yield the pure compound.[1]

Below is a DOT script for a workflow diagram illustrating this synthesis process.

Caption: Synthetic workflow for this compound.

Potential Applications in Drug Development

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anticancer and antiviral properties.[2]

Anti-inflammatory Activity via mPGES-1 Inhibition

A promising area of investigation for this compound is its potential as an inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1). mPGES-1 is a key enzyme in the inflammatory pathway, responsible for the conversion of prostaglandin H2 (PGH2) to prostaglandin E2 (PGE2), a potent inflammatory mediator.[3] Inhibition of mPGES-1 is a therapeutic strategy for treating inflammatory diseases with potentially fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[4][5]

While direct evidence for the inhibition of mPGES-1 by this compound is not yet established in the literature, other indole-3-carboxylate derivatives have been identified as potent inhibitors of this enzyme. The structural similarity suggests that this compound could also exhibit this activity.

The following DOT script illustrates the potential mechanism of action of this compound as an mPGES-1 inhibitor in the arachidonic acid cascade.

Caption: Potential anti-inflammatory mechanism via mPGES-1 inhibition.

Conclusion

This compound is a valuable compound for researchers in drug discovery. Its straightforward synthesis and the known biological activities of the indole-3-carboxylate scaffold make it an attractive starting point for the development of new therapeutic agents. Further investigation into its specific biological targets, particularly its potential as an mPGES-1 inhibitor, is warranted and could lead to the discovery of novel anti-inflammatory drugs. This technical guide provides a foundational understanding of this compound to facilitate future research and development efforts.

References

- 1. benchchem.com [benchchem.com]

- 2. Buy this compound (EVT-1175926) | 112332-97-5 [evitachem.com]

- 3. Targeting microsomal prostaglandin E synthase 1 to develop drugs treating the inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The anti-inflammatory and vasoprotective properties of mPGES-1 inhibition offer promising therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Distinction of microsomal prostaglandin E synthase-1 (mPGES-1) inhibition from cyclooxygenase-2 inhibition in cells using a novel, selective mPGES-1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Core Biological Activities of 6-Hydroxyindole Derivatives: A Technical Guide

Introduction: 6-Hydroxyindole is an aromatic heterocyclic organic compound that serves as a critical building block in the synthesis of a wide array of biologically active molecules, including pharmaceuticals and natural products.[1] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The indole moiety is a prevalent scaffold in many bioactive compounds, capable of mimicking peptide structures and binding reversibly to various enzymes, which presents considerable opportunities for the development of novel drugs with distinct mechanisms of action.[2][3] This guide provides a comprehensive overview of the biological activities of 6-hydroxyindole derivatives, focusing on their anticancer, antimicrobial, and neuroprotective effects, supported by quantitative data, experimental protocols, and pathway visualizations.

Anticancer Activity

6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives have been designed and synthesized as potential tubulin polymerization inhibitors.[4] One particular derivative, compound 3g , demonstrated significant antiproliferative activity across multiple cancer cell lines.[4] This compound was found to disrupt microtubule dynamics, leading to G2/M cell-cycle arrest and apoptosis in MCF-7 breast cancer cells.[4] The indole nucleus is a core structure in a number of tubulin polymerization inhibitors.[5]

Quantitative Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 3g | MCF-7 (Breast) | 2.94 ± 0.56 | [4] |

| MDA-MB-231 (Breast) | 1.61 ± 0.004 | [4] | |

| A549 (Lung) | 6.30 ± 0.30 | [4] | |

| HeLa (Cervical) | 6.10 ± 0.31 | [4] | |

| A375 (Melanoma) | 0.57 ± 0.01 | [4] | |

| B16-F10 (Melanoma) | 1.69 ± 0.41 | [4] | |

| Compound 1 | HT29 (Colon) | 0.31 | [6] |

| HeLa (Cervical) | 25 | [6] | |

| Compound 2 | MCF7 (Breast) | 0.81 | [6] |

| PC3 (Prostate) | 2.13 | [6] |

Antimicrobial and Antibiofilm Activity

Indole derivatives have shown promise as antimicrobial and antibiofilm agents, particularly against drug-resistant bacteria.[7] Studies have demonstrated that certain indole derivatives possess potent activities against various pathogenic microorganisms.[7] For instance, 7-hydroxyindole has been shown to inhibit biofilm formation and eradicate mature biofilms of extensively drug-resistant Acinetobacter baumannii (XDRAB).[7][8] The mechanism of action for some derivatives involves rapid membrane permeabilization and depolarization in both Gram-positive and Gram-negative bacteria.[9]

Quantitative Antimicrobial Activity Data

| Compound/Derivative | Microorganism | Activity | Reference |

| Compound 3 | M. tuberculosis, P. aeruginosa | MIC < 8 µg/ml | [2][3] |

| Compound 4 | Fungi | MIC < 6 µg/ml | [2][3] |

| Compound 6 | E. coli | MIC < 6.25 µg/ml | [2] |

| 7-hydroxyindole | A. baumannii (XDRAB) | Inhibits biofilm formation at 1/64 of MIC | [8] |

Activity in Neurodegenerative Diseases

6-Hydroxyindole and its derivatives have demonstrated neuroprotective effects through various mechanisms. They have been identified as inhibitors of amyloid fibril formation, a key pathological hallmark of Alzheimer's disease.[10] Specific interactions between the aromatic moieties of these derivatives are thought to mediate recognition processes without allowing for the continued growth of the amyloid chain.[10] Furthermore, 6-hydroxyindole has been identified as an inhibitor of ferroptosis, a form of regulated cell death implicated in neurodegenerative diseases.[11] The neuroprotective mechanism is attributed to their intrinsic radical-trapping antioxidant activity.[11]

Metabolic Pathway of Dietary Indole

Caption: Metabolic pathway from dietary tryptophan to hydroxylated indole metabolites.[1]

Enzyme and Transporter Inhibition

OATP1B1 Inhibition: 6-hydroxyindole is an endogenous, long-lasting inhibitor of the organic anion-transporting polypeptide 1B1 (OATP1B1), a hepatic uptake transporter.[12][13] Preincubation with 6-hydroxyindole reduces the uptake of OATP1B1 substrates, and this inhibition is time-dependent.[12] It increases the Km for substrate uptake with minimal change in Vmax, suggesting a competitive or mixed-type inhibition mechanism.[12] This is significant as plasma concentrations of 6-hydroxyindole are elevated in patients with renal failure.[12]

Tyrosinase Inhibition: 6-hydroxyindole has been identified as an inhibitor of human melanoma tyrosinase.[1] N-acylserotonin derivatives, which are structurally related to hydroxyindoles, also show strong inhibitory activity against tyrosinase.[14]

Quantitative Inhibition Data

| Target | Inhibitor | IC50 | Reference |

| OATP1B1 | 6-Hydroxyindole | ~10 µM | [1] |

Experimental Protocols

Synthesis of 6-Hydroxyindole Derivatives (Generalized Workflow)

A common strategy for synthesizing 6-hydroxyindole derivatives involves a multi-step process.[15] The following provides a generalized workflow.

Caption: Generalized workflow for the synthesis of 6-hydroxyindole derivatives.[15]

Detailed Steps for a Specific Derivative (HI-06): [15]

-

N-Protection: To a solution of 6-hydroxyindole in dichloromethane (DCM), add di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a suitable base (e.g., triethylamine). Stir at room temperature until the reaction is complete, then work up and purify to obtain N-Boc-6-hydroxyindole.

-

O-Alkylation: Dissolve N-Boc-6-hydroxyindole in dimethylformamide (DMF), add K₂CO₃ and 4-chlorobenzyl bromide. Heat the reaction mixture at 60-80°C. After cooling, perform an aqueous workup and purify the product by column chromatography.

-

C3-Formylation (Vilsmeier-Haack reaction): Prepare the Vilsmeier reagent by adding POCl₃ to DMF at 0°C. Add a solution of the O-benzylated intermediate in DMF to this reagent. Stir at room temperature, then heat to 60°C. Pour the reaction mixture onto ice and neutralize with a base. Extract and purify the 3-formyl derivative.

-

Oxidation to Carboxylic Acid: Dissolve the 3-formyl derivative in a solvent system like t-BuOH/water. Add a phosphate buffer and 2-methyl-2-butene, followed by the slow addition of NaClO₂. Stir until the reaction is complete, then acidify the mixture and extract the carboxylic acid product.

-

Deprotection: Dissolve the N-Boc protected carboxylic acid in DCM and add trifluoroacetic acid (TFA). Stir at room temperature until the Boc group is cleaved. Remove the solvent and excess TFA under reduced pressure to obtain the final compound.

OATP1B1 Inhibition Assay

This assay determines the ability of a compound to inhibit the OATP1B1 transporter.

Caption: Experimental workflow for the OATP1B1 inhibition assay.[15]

Protocol: [15]

-

Cell Culture: Use cells stably expressing the OATP1B1 transporter (e.g., HEK293/OATP1B1).

-

Compound Preparation: Prepare serial dilutions of the test compounds (e.g., 6-hydroxyindole derivatives) and a positive control in the assay buffer. Ensure the final DMSO concentration is low (e.g., <0.5%).

-

Pre-incubation: Wash the cells with assay buffer. Add the compound dilutions to the wells and pre-incubate for 10-15 minutes at 37°C.

-

Uptake Initiation: Add a radiolabeled probe substrate (e.g., [³H]-Estrone-3-sulfate) to each well to start the uptake process.

-

Uptake Termination: After a defined incubation period (e.g., 2-5 minutes), rapidly wash the cells with ice-cold assay buffer to stop the uptake.

-

Cell Lysis and Quantification: Lyse the cells using a suitable lysis buffer. Measure the amount of radiolabeled substrate inside the cells using a scintillation counter.

-

Data Analysis: Plot the percentage of inhibition against the compound concentration and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[7]

Protocol: [7]

-

Bacterial Preparation: Grow bacterial cells on an appropriate agar medium overnight at 37°C. Resuspend the colonies in physiological saline to match the 0.5 McFarland turbidity standard, and then dilute further.

-

Compound Dilution: Dissolve the indole derivatives in dimethyl sulfoxide (DMSO) and prepare stock solutions. Serially dilute these stock solutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well plate.

-

Inoculation: Add the prepared bacterial suspension to each well of the 96-well plate containing the diluted compounds.

-

Incubation: Incubate the plate at 37°C for 20–24 hours.

-

MIC Determination: Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration of the compound that results in no visible bacterial growth (an OD600 value of less than 0.1).

Conclusion

Derivatives of 6-hydroxyindole represent a versatile and promising class of compounds with a wide spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and neuroprotective agents highlights their potential in drug discovery and development. The ability of these compounds to interact with diverse biological targets, from enzymes and transporters to fundamental cellular processes like microtubule formation and biofilm development, underscores the importance of the indole scaffold in medicinal chemistry. Further investigation and structural optimization of 6-hydroxyindole derivatives are warranted to develop novel therapeutics for a range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 6-Bromoindolglyoxylamido derivatives as antimicrobial agents and antibiotic enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of amyloid fibril formation and cytotoxicity by hydroxyindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The role of hydroxyindoles in protecting neuronal cultures from ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 6-Hydroxyindole is an endogenous long-lasting OATP1B1 inhibitor elevated in renal failure patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. 6-Hydroxyindole | CAS#:2380-86-1 | Chemsrc [chemsrc.com]

- 15. benchchem.com [benchchem.com]

The Discovery and Isolation of Novel Indole-3-Carboxylate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. Among its derivatives, indole-3-carboxylates and related compounds have emerged as a promising class of molecules with significant therapeutic potential. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of novel indole-3-carboxylate compounds, offering detailed experimental protocols and insights into their mechanisms of action.

Discovery of Novel Indole-3-Carboxylates

The discovery of new indole-3-carboxylate compounds is driven by both the exploration of natural sources and innovative synthetic methodologies.

Isolation from Natural Sources

Indole-3-carboxylic acid and its derivatives are metabolites found in a variety of organisms, including plants, fungi, and marine life. Their isolation from these sources often leads to the discovery of unique chemical structures with potent biological activities.

-

Endophytic Fungi: The endophytic fungus Lasiodiplodia pseudotheobromae, isolated from the medicinal plant Ilex cornuta, has been shown to produce indole-3-carboxylic acid.[1] This compound exhibits synergistic antifungal activity against the wheat powdery mildew pathogen Blumeria graminis when combined with jasmonic acid.[1]

-

Marine Algae: The red alga Halymenia durvillei is another natural source of indole-3-carboxylic acid.[2]

Synthetic Approaches

Chemical synthesis provides a versatile platform for the generation of diverse libraries of novel indole-3-carboxylate derivatives, allowing for systematic structure-activity relationship (SAR) studies and optimization of lead compounds. Various synthetic strategies have been developed to access this important class of molecules.

Biological Activities and Therapeutic Potential

Novel indole-3-carboxylate derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as attractive candidates for drug development in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the potent anticancer effects of indole-3-carboxylate derivatives. These compounds exert their activity through various mechanisms, including the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.

One notable synthetic derivative demonstrated significant tubulin polymerization inhibitory properties with an IC50 value of 1.68 μM and exhibited potent cytotoxicity against MCF-7 (breast), A549 (lung), and HeLa (cervical) cancer cell lines with IC50 values of 0.46, 0.21, and 0.32 μM, respectively.[3] Another series of indole-3-carboxylic acid derivatives showed promising activity against various breast cancer cell lines, with one compound displaying an IC50 of 7.92 μM against MDA-MB-468 cells.[3]

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has created an urgent need for new antimicrobial agents. Indole-3-carboxylate derivatives have shown promising activity against a range of bacteria and fungi. A series of 5-bromo-indole-3-carboxamide-polyamine conjugates exhibited broad-spectrum antimicrobial activity, with one analogue being particularly effective against Staphylococcus aureus, Acinetobacter baumannii, and Cryptococcus neoformans with MIC values ≤ 0.28 µM.[4][5]

Anti-inflammatory Activity

Inflammation is a key pathological feature of many chronic diseases. Indole-3-carboxaldehyde, a related precursor, has been shown to alleviate intestinal inflammation by inhibiting the production of reactive oxygen species (ROS) and the activation of the NLRP3 inflammasome.[6]

Antioxidant Activity

Several indole-3-carboxaldehyde analogues have been synthesized and evaluated for their antioxidant potential using in vitro models such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.

Quantitative Data Summary

The following tables summarize the quantitative biological activity and physicochemical properties of selected novel indole-3-carboxylate and related compounds.

Table 1: Anticancer Activity of Indole-3-Carboxylate Derivatives

| Compound/Drug | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Indole Derivative (R¹=H, R²=OMe, R³=3-Br) | MCF-7 (Breast) | 0.46 | [3] |

| A549 (Lung) | 0.21 | [3] | |

| HeLa (Cervical) | 0.32 | [3] | |

| Indole Derivative (R¹=Cl, R²=4-ClC₆H₄) | MDA-MB-468 (Breast) | 7.92 | [3] |

| T1089 (N-mustard derivative) | A549 (Lung) | 33.4 | [7] |

| Indole-2-carboxylic acid dinuclear copper(II) complex | MDA-MB-231 (Breast) | 5.43 | [8] |

| MCF-7 (Breast) | 5.69 | [8] |

Table 2: Antimicrobial Activity of Indole-3-Carboxylate Derivatives

| Compound | Microorganism | MIC (µM) | Reference |

| 5-Bromo-indole-3-carboxamide-polyamine conjugate (13b) | Staphylococcus aureus | ≤ 0.28 | [4][5] |

| Acinetobacter baumannii | ≤ 0.28 | [4][5] | |

| Cryptococcus neoformans | ≤ 0.28 | [4][5] | |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 8) | Gram-positive & Gram-negative bacteria | 0.004–0.03 mg/mL | [2] |

| (Z)-Methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (Compound 15) | Fungal species | 0.004–0.06 mg/mL | [2] |

| Indole-3-aldehyde hydrazide/hydrazone derivatives | S. aureus, MRSA, E. coli, B. subtilis, C. albicans | 6.25–100 µg/mL | [9] |

Table 3: Physicochemical Properties of Indole-3-Carboxylic Acid and a Derivative

| Property | Indole-3-carboxylic acid | Ethyl Indole-3-carboxylate |

| Molecular Formula | C₉H₇NO₂ | C₁₁H₁₁NO₂ |

| Molecular Weight | 161.16 g/mol | 189.21 g/mol |

| Melting Point | 206.5 °C | - |

| LogP | 1.99 | 2.7 |

| CAS Number | 771-50-6 | 776-41-0 |

| Reference | [10] | [11] |

Experimental Protocols

Isolation of Indole-3-Carboxylic Acid from Endophytic Fungi

This protocol is adapted from the methodology used for the isolation of indole compounds from fungal cultures.[12]

-

Fungal Culture: Inoculate five mycelial plugs (5 mm diameter) of the endophytic fungus into 125 mL Erlenmeyer flasks containing 50 mL of potato dextrose broth (PDB).

-

Incubation: Cultivate the fungus in the dark at 30°C with shaking at 150 rpm for an appropriate period (e.g., 7-10 days).

-

Harvesting: Harvest the culture supernatant by centrifugation at 10,000 rpm for 15 minutes.

-

pH Adjustment and Extraction: Adjust the pH of the supernatant to 4.0 using 5 M HCl. Extract the indole metabolites with an equal volume of ethyl acetate twice.

-

Concentration: Evaporate the ethyl acetate fraction using a rotary evaporator.

-

Purification: Redissolve the crude extract in methanol and subject it to further purification using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay is a standard method for evaluating the antioxidant potential of chemical compounds.[6]

-

Preparation of Solutions:

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol (e.g., 0.1 mM).

-

Prepare various concentrations of the test compounds in the same solvent.

-

-

Reaction Mixture: In a 96-well plate or test tubes, mix a specific volume of the test compound solutions with the DPPH solution.

-

Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

In Vitro Anticancer MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[13]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Signaling Pathways and Mechanisms of Action

The biological effects of indole-3-carboxylate derivatives are mediated through their interactions with various cellular signaling pathways.

Inhibition of the NLRP3 Inflammasome

Indole-3-carboxaldehyde has been shown to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses. This inhibition is mediated through the reduction of reactive oxygen species (ROS) production.

Caption: Inhibition of the NLRP3 inflammasome pathway by Indole-3-carboxaldehyde.

Anticancer Mechanism via Tubulin Polymerization Inhibition

Certain indole-3-carboxylate derivatives exert their anticancer effects by targeting the microtubule network, a critical component of the cytoskeleton involved in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Anticancer mechanism of indole derivatives via tubulin polymerization inhibition.

Experimental Workflow for Discovery and Evaluation

The process of discovering and evaluating novel indole-3-carboxylate compounds involves a multi-step workflow, from initial sourcing or synthesis to detailed biological characterization.

Caption: General experimental workflow for novel indole-3-carboxylate drug discovery.

Conclusion

Novel indole-3-carboxylate compounds represent a rich and versatile source of potential therapeutic agents. Their discovery from natural sources, coupled with the power of synthetic chemistry, continues to yield new molecular entities with potent and diverse biological activities. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field, ultimately contributing to the discovery of new medicines to address unmet medical needs.

References

- 1. Frontiers | Indole-3-Carboxylic Acid From the Endophytic Fungus Lasiodiplodia pseudotheobromae LPS-1 as a Synergist Enhancing the Antagonism of Jasmonic Acid Against Blumeria graminis on Wheat [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Indole-3-Carboxamido-Polyamine Conjugates Target Bacterial Membranes and Are Antibiotic Potentiators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Indole-3-Carboxylic Acid | C9H7NO2 | CID 69867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Ethyl Indole-3-carboxylate | C11H11NO2 | CID 247965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Biosynthetic pathway of indole-3-acetic acid in ectomycorrhizal fungi collected from northern Thailand - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

Spectroscopic and Structural Elucidation of Methyl 6-hydroxy-1H-indole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data (NMR, IR, MS) and analytical methodologies for the characterization of Methyl 6-hydroxy-1H-indole-3-carboxylate. Due to the limited availability of published experimental spectra for this specific compound, this document presents a detailed analysis of the closely related parent compound, Methyl 1H-indole-3-carboxylate, and provides predicted spectral data for the title compound based on established spectroscopic principles.

Spectroscopic Data Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. Predicted ¹H NMR Data for this compound

The introduction of a hydroxyl group at the C-6 position is expected to cause a downfield shift for the aromatic protons, particularly for those in close proximity (H-5 and H-7). The predicted chemical shifts (in ppm) in a solvent like DMSO-d₆ are summarized below.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| NH (H-1) | ~11.5 | br s | - |

| H-2 | ~8.0 | s | - |

| H-4 | ~7.8 | d | ~8.5 |

| H-5 | ~6.8 | dd | ~8.5, ~2.0 |

| H-7 | ~7.0 | d | ~2.0 |

| OH (C-6) | ~9.5 | s | - |

| OCH₃ | ~3.8 | s | - |

1.1.2. Experimental ¹H and ¹³C NMR Data for Methyl 1H-indole-3-carboxylate (in DMSO-d₆)

For reference, the experimental NMR data for the parent compound, Methyl 1H-indole-3-carboxylate, is presented below.[1]

Table 1: ¹H NMR Data of Methyl 1H-indole-3-carboxylate [1]

| Proton | Chemical Shift (ppm) | Multiplicity |

| NH (H-1) | 11.68 | br s |

| H-2 | 8.05 | d |

| H-4 | 7.98 | d |

| H-5 | 7.18 | t |

| H-6 | 7.12 | t |

| H-7 | 7.45 | d |

| OCH₃ | 3.82 | s |

Table 2: ¹³C NMR Data of Methyl 1H-indole-3-carboxylate [1]

| Carbon | Chemical Shift (ppm) |

| C=O | 165.0 |

| C-2 | 133.0 |

| C-3 | 107.0 |

| C-3a | 126.0 |

| C-4 | 121.0 |

| C-5 | 122.0 |

| C-6 | 120.0 |

| C-7 | 112.0 |

| C-7a | 136.0 |

| OCH₃ | 51.0 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Predicted IR Data for this compound

The IR spectrum is expected to show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Phenolic) | 3500-3300 | Strong, Broad |

| N-H Stretch | 3400-3300 | Medium |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| C-H Stretch (Aliphatic) | 3000-2850 | Medium |

| C=O Stretch (Ester) | 1700-1680 | Strong |

| C=C Stretch (Aromatic) | 1600-1450 | Medium |

| C-O Stretch (Ester & Phenol) | 1300-1000 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data for this compound

The molecular formula for this compound is C₁₀H₉NO₃. The expected molecular ion peak and major fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragments

| m/z | Ion |

| 191 | [M]⁺ (Molecular Ion) |

| 160 | [M - OCH₃]⁺ |

| 132 | [M - COOCH₃]⁺ |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of indole derivatives.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of the solid sample of this compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry vial.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

The ¹H and ¹³C NMR spectra can be recorded on a 400 or 500 MHz spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically used.

-

For ¹³C NMR, a proton-decoupled experiment with the Nuclear Overhauser Effect (NOE) is common to enhance signal intensity.

-

Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to aid in the complete assignment of proton and carbon signals.

-

IR Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

-

-

Data Acquisition:

-

The mass spectrum can be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

-

The sample solution is introduced into the ion source, where it is ionized.

-

The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described.

Caption: General workflow for NMR, IR, and Mass Spectrometry analysis.

Caption: Logic diagram for structure elucidation using various NMR techniques.

References

An In-depth Technical Guide on the Solubility and Stability of Methyl 6-hydroxy-1H-indole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Methyl 6-hydroxy-1H-indole-3-carboxylate, a key intermediate in the synthesis of various biologically active molecules. Understanding these fundamental physicochemical properties is critical for its handling, formulation, and the development of robust analytical methods. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related indole derivatives and established pharmaceutical testing protocols to provide a predictive and practical framework.

Core Physicochemical Properties

This compound is an aromatic heterocyclic organic compound. Its structure, featuring both a hydroxyl group and a methyl ester on the indole scaffold, dictates its solubility and stability characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₃ | --INVALID-LINK-- |

| Molecular Weight | 191.19 g/mol | --INVALID-LINK-- |

| CAS Number | 112332-97-5 | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Storage Temperature | 2-8°C, under an inert atmosphere | --INVALID-LINK-- |

Solubility Profile

The solubility of a compound is a critical parameter in drug development, influencing its absorption, distribution, and formulation. Based on the behavior of similar hydroxyindole derivatives, a representative solubility profile for this compound is presented below. It is generally understood to be soluble in organic solvents such as ethanol and chloroform.[1]

Table 1: Representative Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) - Representative | Method |

| Water (pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Phosphate Buffered Saline (PBS, pH 7.4) | 25 | < 0.1 | Shake-Flask |

| Ethanol | 25 | ~15 | Shake-Flask |

| Methanol | 25 | ~10 | Shake-Flask |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 | Shake-Flask |

| Chloroform | 25 | ~20 | Shake-Flask |

| Acetonitrile | 25 | ~5 | Shake-Flask |

Note: The data in this table is representative and intended for guidance. Actual solubility should be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of the selected solvent in a sealed vial.

-

Equilibration: The vials are agitated in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.

-

Phase Separation: The suspension is allowed to stand, followed by centrifugation or filtration to separate the saturated solution from the excess solid.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

References

The Natural Occurrence of Hydroxyindole Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxyindole carboxylic acids are a class of naturally occurring compounds characterized by a hydroxyl group attached to an indole ring that also bears a carboxylic acid functional group. These molecules play crucial roles in a wide range of biological processes across various kingdoms of life, from microorganisms to plants and animals. In humans, they are significant as metabolites of neurotransmitters and as key components in pigmentation. Their diverse biological activities have made them a subject of interest for researchers in fields ranging from neurobiology and oncology to plant pathology and marine biotechnology. This technical guide provides an in-depth overview of the natural occurrence of hydroxyindole carboxylic acids, their biosynthetic pathways, quantitative data on their presence in biological systems, and detailed experimental protocols for their analysis.

Natural Occurrence and Biological Roles

Hydroxyindole carboxylic acids are found in a variety of natural sources, where they perform diverse functions.

In Animals

In the animal kingdom, the most well-documented hydroxyindole carboxylic acids are 5-hydroxyindole-3-acetic acid (5-HIAA) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA).

-

5-Hydroxyindole-3-acetic acid (5-HIAA): This is the primary metabolite of the neurotransmitter serotonin (5-hydroxytryptamine).[1][2] Serotonin is metabolized by monoamine oxidase to 5-hydroxyindoleacetaldehyde, which is then oxidized by aldehyde dehydrogenase to form 5-HIAA.[2] The quantification of 5-HIAA in urine and cerebrospinal fluid is a critical diagnostic tool for carcinoid tumors, which are neuroendocrine tumors that can produce excessive amounts of serotonin.[1][3] Low levels of 5-HIAA in the cerebrospinal fluid have been associated with aggressive behavior and suicide.[4]

-

5,6-Dihydroxyindole-2-carboxylic acid (DHICA): DHICA is a key intermediate in the biosynthesis of eumelanin, the dark pigment responsible for coloration of the skin, hair, and eyes.[5][6] It is formed from the tautomerization of dopachrome, which is a product of L-DOPA oxidation.[6] The ratio of DHICA to another indole derivative, 5,6-dihydroxyindole (DHI), in the melanin polymer influences the properties of the pigment.[5] Beyond its role as a melanin precursor, DHICA has been shown to act as a signaling molecule in the epidermis, where it can reduce cell proliferation, enhance the expression of differentiation markers, and protect against UVA-induced damage in keratinocytes.[6]

In Plants

Plants produce a variety of indole-3-carboxylic acid derivatives as part of their defense mechanisms against pathogens.

-

Indole-3-carboxylic acid (ICA) and its hydroxylated derivatives: In Arabidopsis thaliana, indole-3-carboxylic acid and its hydroxylated forms, such as 6-hydroxyindole-3-carboxylic acid, are synthesized from tryptophan in response to pathogen attack.[7] The accumulation of these compounds is part of the plant's systemic acquired resistance.[8] For instance, indole-3-carboxylic acid has been identified as a mediator of priming against the necrotrophic fungus Plectosphaerella cucumerina.[9]

In Microorganisms and Marine Life

Hydroxyindole carboxylic acids have also been isolated from various microorganisms and marine organisms, where they exhibit a range of biological activities.

-

Fungi: While research is ongoing, some studies have identified indole derivatives in fungi, suggesting their role in fungal metabolism and interactions with their environment.[10]

-

Marine Organisms: Marine sponges of the genus Hyrtios have been found to produce 5-hydroxy-1H-indole-3-carboxylic acid methyl ester and other related alkaloids.[11] Marine bacteria, such as Vibrio neocaledonicus, are also a source of indole derivatives, including 1H-indole-3-carboxaldehyde, which shows enzyme inhibitory activities.[12]

Quantitative Data

The concentration of hydroxyindole carboxylic acids varies significantly depending on the biological source and physiological or pathological conditions. The following tables summarize some of the reported quantitative data.

| Compound | Matrix | Organism/Condition | Concentration Range | Reference(s) |

| 5-Hydroxyindole-3-acetic acid (5-HIAA) | 24-hour Urine | Human (Normal) | 2 - 9 mg/24h (10.4 - 46.8 µmol/24h) | [13] |

| 24-hour Urine | Human (Carcinoid Syndrome) | >25 mg/24h (can be significantly higher) | [3] | |

| Cerebrospinal Fluid (CSF) | Human (Control) | ~15.41 ng/mL (median) | [14] | |

| Cerebrospinal Fluid (CSF) | Human (Depression) | ~12.57 ng/mL (median) | [14] | |

| Cerebrospinal Fluid (CSF) | Human (Non-suicidal Schizophrenia) | 23.6 (5.6) ng/ml (mean [SE]) | [4] | |

| Cerebrospinal Fluid (CSF) | Human (Suicidal Schizophrenia) | 6.7 (2.2) ng/ml (mean [SE]) | [4] | |

| 5,6-Dihydroxyindole-2-carboxylic acid (DHICA) | Eumelanin (Hair) | Human (Caucasian and Oriental) | 19.2% - 41.8% of total eumelanin | [5] |

| Eumelanin (Hair and Melanoma cells) | Rodent (Mouse and Hamster) | 58.8% - 98.3% of total eumelanin | [5] | |

| Indole-3-carboxylic acid derivatives | Leaf Tissue (Arabidopsis thaliana) | AgNO₃-treated | Accumulation level similar to camalexin | [7] |

Signaling and Metabolic Pathways

The biological significance of hydroxyindole carboxylic acids is intrinsically linked to their roles in key metabolic and signaling pathways.

Serotonin Metabolism

5-HIAA is the end product of serotonin metabolism. This pathway is crucial for regulating neurotransmitter levels in the central and peripheral nervous systems.

Eumelanin Biosynthesis

DHICA is a central molecule in the pathway leading to the formation of eumelanin.

Experimental Protocols

Accurate quantification of hydroxyindole carboxylic acids is essential for research and clinical diagnostics. High-performance liquid chromatography (HPLC) coupled with various detection methods is the most common analytical technique.

Quantification of 5-HIAA in Urine by HPLC with Electrochemical Detection

This protocol provides a method for the determination of 5-HIAA in 24-hour urine samples.

1. Sample Collection and Preparation:

-

Collect a 24-hour urine sample in a container with an acid preservative (e.g., 10 mL of glacial acetic acid) to maintain a low pH.[10]

-

Record the total volume of the collected urine.

-

Centrifuge an aliquot of the urine to remove any particulate matter.

2. Solid-Phase Extraction (SPE) for Sample Clean-up:

-

To 50 µL of the urine sample, add 1 mL of an internal standard solution (e.g., iso-vanillylmandelic acid in a buffered solution) and mix.[10]

-

Apply the mixture to a conditioned SPE column (e.g., a strong anion exchange column).

-

Wash the column sequentially with a wash buffer to remove interfering substances.[10]

-

Elute the 5-HIAA and internal standard with an appropriate elution buffer.[10]

-

Add a "finisher" solution to the eluate and mix well before injection.[10]

3. HPLC Analysis:

-

HPLC System: An isocratic HPLC system with an electrochemical detector.[10]

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A suitable buffer, for example, a mixture of acetonitrile and o-phosphoric acid.[15]

-

Flow Rate: Typically around 1.0 mL/min.[10]

-

Detection: Electrochemical detection at an appropriate potential (e.g., +760 mV).[10]

-

Quantification: Create a standard curve using known concentrations of 5-HIAA. The concentration in the urine sample is determined by comparing its peak area (normalized to the internal standard) to the standard curve.

Quantification of DHICA in Melanin by Alkaline Hydrogen Peroxide Oxidation (AHPO) and HPLC

This method is used to determine the DHICA content in eumelanin polymers.

1. Melanin Isolation:

-

Isolate melanin from the biological sample (e.g., hair, melanoma cells) using established protocols, which may involve enzymatic digestion and solvent extraction to remove proteins and lipids.

2. Alkaline Hydrogen Peroxide Oxidation (AHPO):

-

The isolated melanin is subjected to oxidation with alkaline hydrogen peroxide. This process specifically degrades the DHICA moieties into pyrrole-2,3,5-tricarboxylic acid (PTCA).[16]

3. HPLC Analysis of PTCA:

-

HPLC System: An HPLC system with a UV or diode array detector.

-

Column: A reversed-phase C18 column.

-

Mobile Phase: A gradient elution is typically used with a buffer system containing an ion-pair reagent to improve the retention and separation of the carboxylic acids.[17]

-

Detection: Monitor the eluent at a wavelength suitable for PTCA detection.

-

Quantification: The amount of PTCA is quantified by comparing the peak area to a standard curve prepared with authentic PTCA. The amount of DHICA in the original melanin sample is then calculated based on the yield of PTCA.

Conclusion

Hydroxyindole carboxylic acids are a structurally diverse and biologically significant class of natural products. Their roles as key metabolites in neurotransmitter and pigmentation pathways in animals, and as defense compounds in plants, highlight their fundamental importance in biology. The ongoing discovery of novel hydroxyindole carboxylic acids from microorganisms and marine life suggests that our understanding of their distribution and functions is still expanding. The analytical methods detailed in this guide provide the foundation for further research into the roles of these fascinating molecules in health and disease, and for the potential development of new therapeutic agents.

References

- 1. Determination of urinary 5-hydroxy-3-indoleacetic acid by an automated HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. High Plasma 5-Hydroxyindole-3-Acetic Acid Concentrations in Subjects With Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chromsystems.com [chromsystems.com]

- 6. The eumelanin intermediate 5,6-dihydroxyindole-2-carboxylic acid is a messenger in the cross-talk among epidermal cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioactive Pigments from Marine Bacteria: Applications and Physiological Roles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of indole-3-carboxylic acid as mediator of priming against Plectosphaerella cucumerina - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. teknokroma.es [teknokroma.es]

- 11. Quantitative analysis of melanin content in a three-dimensional melanoma cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Dicarboxylic acids and hydroxy fatty acids in different species of fungi | Semantic Scholar [semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Agonistic Activity at the GPR35 of 5,6-Dihydroxyindole-2-carboxylic Acid Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Improved HPLC Conditions to Determine Eumelanin and Pheomelanin Contents in Biological Samples Using an Ion Pair Reagent - PMC [pmc.ncbi.nlm.nih.gov]

Proposed Metabolic Pathways of Methyl 6-hydroxy-1H-indole-3-carboxylate

An In-depth Technical Guide on the Role of Methyl 6-hydroxy-1H-indole-3-carboxylate in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the putative metabolic pathways involving this compound, a molecule of interest in medicinal chemistry and drug development. Due to its structural similarity to known bioactive indole derivatives, understanding its metabolic fate is crucial for evaluating its therapeutic potential, pharmacokinetics, and toxicological profile. This document synthesizes current knowledge on the metabolism of related indole compounds to propose a scientifically grounded metabolic pathway for this compound.

While direct experimental data on the metabolism of this compound is limited, a plausible metabolic pathway can be constructed based on the well-established biotransformation of its structural motifs: the indole ring, the hydroxyl group at the 6-position, and the methyl ester at the 3-position. The proposed pathway involves initial hydrolysis of the methyl ester, followed by Phase II conjugation of the hydroxyl group.

Phase I Metabolism: Hydrolysis

The primary and most probable initial metabolic step is the hydrolysis of the methyl ester group by carboxylesterases, which are abundant in the liver and other tissues. This reaction would yield 6-hydroxy-1H-indole-3-carboxylic acid and methanol. Carboxylesterases are a major class of enzymes responsible for the metabolism of many ester-containing drugs and xenobiotics.

Phase II Metabolism: Conjugation

Following hydrolysis, the resulting 6-hydroxy-1H-indole-3-carboxylic acid, as well as any parent compound that bypasses hydrolysis, would likely undergo Phase II conjugation reactions. The phenolic hydroxyl group at the 6-position is a prime substrate for glucuronidation and sulfation.

-

Glucuronidation: UDP-glucuronosyltransferases (UGTs) can catalyze the transfer of glucuronic acid to the 6-hydroxy group, forming a glucuronide conjugate. This process significantly increases the water solubility of the molecule, facilitating its excretion.

-

Sulfation: Sulfotransferases (SULTs) can attach a sulfonate group to the 6-hydroxy position, also resulting in a more water-soluble sulfate conjugate that is readily eliminated from the body.

These conjugation pathways are common for phenolic compounds and represent a major route of detoxification and elimination.

Potential for Oxidative Metabolism

The indole ring itself can be a substrate for oxidative metabolism by Cytochrome P450 (CYP) enzymes. While the 6-hydroxy substituent may influence the regioselectivity of further oxidation, it is conceivable that additional hydroxylations could occur on the indole nucleus, leading to a variety of dihydroxy-indole derivatives. These dihydroxylated metabolites would also be subject to subsequent conjugation reactions.

Potential Biological Roles and Signaling Pathways

The metabolites of this compound, particularly 6-hydroxy-1H-indole-3-carboxylic acid, may possess biological activity. Indole-3-carboxylic acid, a known metabolite of tryptophan produced by the gut microbiota, has been shown to be an agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, maintaining intestinal barrier function, and influencing the metabolism of xenobiotics.

Activation of the AhR signaling pathway by indole derivatives can lead to the expression of genes involved in detoxification, such as CYP1A1, and can modulate inflammatory responses. Therefore, it is plausible that 6-hydroxy-1H-indole-3-carboxylic acid could also interact with the AhR and influence these physiological processes. Further research is warranted to explore this potential interaction and its downstream consequences.

Experimental Protocols for Metabolic Studies

To experimentally validate the proposed metabolic pathways, in vitro studies using human liver microsomes are recommended. This system contains a rich complement of Phase I (CYP450s) and Phase II (UGTs, SULTs) enzymes, as well as carboxylesterases.

In Vitro Metabolism of this compound using Human Liver Microsomes

Objective: To identify the metabolites of this compound formed by human liver microsomes and to elucidate the enzymatic pathways involved.

Materials:

-

This compound

-

Pooled human liver microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

UDPGA (uridine 5'-diphosphoglucuronic acid)

-

PAPS (3'-phosphoadenosine-5'-phosphosulfate)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Control compounds (e.g., known substrates for CYPs, UGTs, SULTs, and carboxylesterases)

Methodology:

-

Incubation:

-

Prepare incubation mixtures in phosphate buffer (pH 7.4) containing human liver microsomes.

-

Add this compound to the incubation mixtures.

-

Initiate the reactions by adding the appropriate cofactors:

-

For Phase I metabolism: NADPH regenerating system.

-

For glucuronidation: UDPGA.

-

For sulfation: PAPS.

-

For combined metabolism: A mixture of all cofactors.

-

-

Include control incubations without cofactors and without the test compound.

-

Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

-

Reaction Termination and Sample Preparation:

-

Terminate the reactions by adding ice-cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the supernatants using a high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

-

Develop a chromatographic method to separate the parent compound from its potential metabolites.

-

Use mass spectrometry to identify the metabolites based on their mass-to-charge ratios (m/z) and fragmentation patterns.

-

-

Data Analysis:

-

Compare the chromatograms and mass spectra from the experimental incubations with those from the control incubations to identify the metabolites.

-

Propose the structures of the metabolites based on the observed mass shifts from the parent compound.

-

Quantitative Data Presentation

While quantitative data for the metabolism of this compound is not yet available in the literature, the following table provides a template for summarizing key pharmacokinetic parameters that could be determined from in vitro experiments.

| Parameter | Description | Example Value |

| Vmax | Maximum rate of reaction | e.g., 500 pmol/min/mg protein |

| Km | Michaelis constant; substrate concentration at half Vmax | e.g., 10 µM |

| CLint | Intrinsic clearance (Vmax/Km) | e.g., 50 µL/min/mg protein |

| Metabolite Formation Rate | Rate of formation of a specific metabolite | e.g., 100 pmol/min/mg protein |